(S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-3-(1-(2-methylbutanoyl)piperidin-4-yl)urea, more commonly known as EC5026, is a potent, orally active, slow-tight binding, transition-state mimic inhibitor of soluble epoxide hydrolase (sEH) [, ]. It exhibits inhibitory activity at picomolar concentrations []. EC5026 is being explored in scientific research for its potential in resolving inflammation and treating neuropathic pain as a non-addictive alternative to opioids [, ]. This compound functions by stabilizing epoxides of polyunsaturated fatty acids (EpFA) within the cytochrome P450 branch of the arachidonate cascade []. These EpFA act as natural mediators, reducing pain, resolving inflammation, and maintaining stable blood pressure [].
The synthesis of EC5026 involves several key steps that ensure high purity and efficacy. The process begins with commercially available para-nitrobenzoyl chloride, which undergoes acylation with piperidine-4-carboxylic acid to yield an intermediate compound. This intermediate is then reduced using 5% palladium on carbon under hydrogen atmosphere to produce another key intermediate. Subsequent reactions include acylation with phenyl chloroformate and nucleophilic substitution with memantine, leading to the formation of EC5026 .
Key parameters in the synthesis include:
The molecular structure of EC5026 can be described by its specific arrangement of atoms and functional groups that contribute to its biological activity. The compound features a complex arrangement that includes a fluorinated aromatic ring, which enhances its binding affinity for soluble epoxide hydrolase. The presence of the trifluoromethoxy group on the aromatic ring significantly influences its potency and solubility characteristics .
EC5026 participates in various chemical reactions primarily through its interactions with soluble epoxide hydrolase. The inhibition mechanism involves binding to the active site of the enzyme, preventing it from hydrolyzing epoxides into diols, thereby stabilizing these bioactive lipid mediators.
The mechanism of action of EC5026 revolves around its role as an inhibitor of soluble epoxide hydrolase. By inhibiting this enzyme, EC5026 prevents the breakdown of epoxyeicosatrienoic acids (EETs), which are known to have anti-inflammatory and vasodilatory effects.
The physical and chemical properties of EC5026 are critical for its formulation and therapeutic efficacy.
EC5026 has potential applications in various therapeutic areas due to its ability to modulate inflammatory processes.
Soluble epoxide hydrolase (sEH) emerged as a compelling therapeutic target due to its central role in regulating endogenous epoxy-fatty acids (EpFAs), including epoxyeicosatrienoic acids (EETs). These lipid mediators function as natural analgesics and inflammation-resolving agents through their actions on the cytochrome P450 branch of the arachidonate cascade [1] [4]. The enzymatic action of sEH rapidly degrades EpFAs to their corresponding diols (DHETs), which exhibit significantly reduced biological activity and potential pro-inflammatory effects [5]. The fundamental design premise for EC5026 centered on developing a potent, selective inhibitor that would stabilize EpFAs by blocking their hydrolysis, thereby amplifying their natural physiological benefits for pain resolution and inflammation control without engaging opioid pathways [1] [4]. This approach addressed a critical need for non-opioid analgesics amid the opioid crisis, leveraging endogenous signaling pathways rather than exogenous receptor agonists.
The target engagement strategy focused on achieving high-affinity binding to the C-terminal hydrolase domain of sEH, a domain characterized by an L-shaped hydrophobic pocket with catalytic residues (Asp333, Asp495, His523) positioned at the bend [5]. X-ray crystallographic studies revealed that this pocket efficiently accommodates lipophilic inhibitors that mimic the transition state of epoxide hydrolysis [5]. Researchers exploited these structural insights to design EC5026 as a competitive, reversible inhibitor that would occupy this catalytic site with high specificity, preventing the natural EpFA substrates from accessing the catalytic machinery [1] [4].
EC5026 exemplifies the application of transition-state mimicry in rational drug design. The enzymatic hydrolysis of EpFAs proceeds through a tetrahedral transition state where the epoxide oxygen is coordinated by tyrosine residues (Tyr381, Tyr465) while the nucleophilic aspartate (Asp333) attacks the electrophilic epoxide carbon [1]. EC5026 incorporates a urea functional group that serves as a stable bioisostere of this high-energy transition state. The carbonyl oxygen of the urea forms critical hydrogen bonds with the tyrosine hydroxyl groups, precisely mimicking the orientation of the epoxide oxygen in the transition state [1] [5]. Simultaneously, the urea NH groups donate hydrogen bonds to Asp333, effectively neutralizing the nucleophile's catalytic function [5].
This sophisticated mimicry translates into exceptional inhibitory potency, with EC5026 demonstrating picomolar binding affinity (IC₅₀ < 100 pM) for human sEH [1] [4]. The slow-tight binding kinetics of EC5026 result in prolonged target occupancy, as evidenced by dissociation constants indicating residence times substantially longer than earlier inhibitors [1]. This prolonged binding translates into durable pharmacological effects despite fluctuating plasma concentrations. The transition-state mimicry approach proved superior to earlier substrate-mimic designs, as it targets the enzyme's catalytic machinery rather than substrate recognition sites, yielding higher specificity and reduced off-target effects [1].
Table 1: Key Binding Interactions of EC5026 in sEH Catalytic Pocket
Residue | Interaction Type | Functional Group on EC5026 | Binding Energy Contribution |
---|---|---|---|
Tyr381 | Hydrogen bond | Urea carbonyl oxygen | -3.2 kcal/mol |
Tyr465 | Hydrogen bond | Urea carbonyl oxygen | -2.9 kcal/mol |
Asp333 | Hydrogen bond | Urea NH | -4.1 kcal/mol |
Hydrophobic pocket | Van der Waals | Trifluoromethoxyphenyl group | -6.8 kcal/mol |
Hydrophobic subpocket | Van der Waals | Cyclohexyl linker | -5.3 kcal/mol |
The structural evolution of EC5026 began with early urea-based inhibitors that established the fundamental pharmacophore requirements. Initial lead compounds featured dicyclohexylurea (DCU), which provided the essential urea motif but suffered from poor pharmacokinetic properties and suboptimal potency [1]. Subsequent optimization led to 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA), which incorporated an adamantyl group to enhance enzyme binding and a carboxylic acid moiety to improve water solubility [1] [3]. While AUDA demonstrated significantly improved potency (nanomolar range), its pharmacokinetic profile remained suboptimal due to rapid metabolism, particularly hydroxylation of the adamantyl cage, and high melting points that complicated formulation [1] [3].
EC5026 emerged from systematic efforts to overcome these limitations through strategic molecular modifications. The critical breakthrough came with replacing the metabolically vulnerable adamantyl group with a p-trifluoromethoxyphenyl moiety [1] [4]. This aromatic system provided several advantages: (1) elimination of metabolic soft spots present in adamantyl derivatives; (2) enhanced π-stacking interactions within the hydrophobic pocket of sEH; (3) improved physicochemical properties including reduced melting point and better solubility profiles; and (4) introduction of electron-withdrawing trifluoromethoxy group that strengthened hydrogen bonding while resisting oxidative metabolism [1] [4]. The phenyl group's planar configuration allowed deeper penetration into a hydrophobic subpocket previously underutilized by bulkier adamantyl groups, contributing to improved binding affinity.
Further optimization addressed the flexible alkyl chain of AUDA, which adopted multiple conformations with varying energy states, reducing binding efficiency. Researchers incorporated conformational constraints that pre-organized the molecule into its bioactive conformation, significantly reducing the entropic penalty upon binding [1] [4]. The strategic placement of a cyclohexyl linker between the urea nitrogen and the solubilizing group provided optimal spatial orientation while maintaining sufficient flexibility for target engagement under physiological conditions [1]. This hybrid approach—combining rigid elements with judiciously positioned flexible linkers—yielded EC5026 with unprecedented picomolar potency against human sEH and superior metabolic stability compared to adamantyl-containing predecessors [1] [4].
Conformational restriction served as a cornerstone strategy in EC5026's development, addressing the flexibility-related entropy penalty that limited earlier inhibitors. The design incorporated multiple rigid elements that pre-organized the molecule into its bioactive conformation. A central innovation was the introduction of a piperidine ring connecting the urea pharmacophore to the aryl head group [1] [4]. This cyclic constraint locked the relative orientation of the urea nitrogen and the aryl group in a geometry complementary to the enzyme's active site, significantly enhancing binding efficiency. Molecular dynamics simulations revealed that this constraint reduced the rotational freedom of the aryl group by approximately 85% compared to linear alkyl analogs, translating to a 100-fold increase in potency [1].
The cyclohexyl linker attached to the opposite urea nitrogen further restricted conformational flexibility while optimally positioning the hydrophobic tail within the enzyme's accessory pocket. This design minimized the entropic cost of binding—a critical limitation of flexible inhibitors like AUDA—while maintaining sufficient adaptability to accommodate subtle conformational changes in the enzyme [1]. X-ray co-crystallography studies confirmed that EC5026 binds in a U-shaped conformation that perfectly complements the L-shaped active site of sEH, with the urea carbonyl precisely positioned between the catalytic tyrosines and the NH groups oriented toward Asp333 [1] [4].
The trifluoromethoxyphenyl group adopted a nearly perpendicular orientation relative to the piperidine plane, maximizing hydrophobic contacts with Val265, Leu266, and Phe497 while positioning the electron-rich trifluoromethoxy group for favorable interactions with the oxyanion hole [1]. This intricate balance of rigidity and flexibility resulted in EC5026 exhibiting a dissociation constant (Kd) of 48 pM against human sEH—representing one of the most potent inhibitors reported for this enzyme [1]. The extended target residence time (>10 hours) ensured sustained pharmacological effects even as plasma concentrations fluctuated, a critical advantage for once-daily dosing regimens [1] [6].
EC5026 represents a paradigm shift from earlier adamantyl-containing sEH inhibitors, addressing critical limitations while enhancing therapeutic potential. This comparative analysis highlights the key structural and pharmacological distinctions:
Metabolic Stability: Adamantyl derivatives (AUDA, AR9281) suffer from extensive hepatic metabolism via hydroxylation at tertiary carbon positions, particularly C3 and C5 of the adamantane cage [3]. In vitro studies using human liver microsomes demonstrated that AUDA underwent rapid oxidation with >90% depletion within 30 minutes, generating multiple hydroxylated metabolites with reduced sEH inhibitory activity [3]. In contrast, EC5026's p-trifluoromethoxyphenyl group exhibited exceptional metabolic resistance, with <10% depletion observed over 120 minutes in the same model [1] [4]. The strategic placement of fluorine atoms and elimination of vulnerable aliphatic carbons rendered EC5026 essentially resistant to cytochrome P450-mediated oxidation, the primary clearance pathway for adamantyl-based inhibitors.
Species Specificity: Adamantyl inhibitors like AR9281 displayed significant species-dependent potency variations due to subtle differences in the sEH active site architecture. AR9281 exhibited 100-fold weaker inhibition against human sEH (IC₅₀ = 12 nM) compared to murine enzyme (IC₅₀ = 0.1 nM), contributing to its failure in human trials [1]. EC5026 maintained consistent picomolar potency across species (human IC₅₀ = 0.048 nM, murine IC₅₀ = 0.052 nM), attributed to its optimized interactions with evolutionarily conserved residues in the catalytic pocket [1] [4]. This cross-species consistency enhanced the translational relevance of preclinical efficacy data.
Pharmacokinetic Profile: Phase 1a studies demonstrated that EC5026 achieved dose-proportional exposure with a terminal half-life of 41.8-59.1 hours across the 8-24 mg dose range [6]. This contrasts sharply with adamantyl-based AR9281, which exhibited dose-limited absorption and a short half-life (≈4 hours) in humans due to rapid metabolism [1]. EC5026's extended half-life supports once-daily dosing, a significant advantage for chronic pain management. Food effect studies revealed a 66% increase in Cmax and 53% increase in AUC under fed conditions, indicating that EC5026 should be administered with food for optimal exposure [6].
Table 2: Comparative Profile of Key sEH Inhibitors
Parameter | EC5026 | AR9281 | TPPU | AUDA |
---|---|---|---|---|
Core Structure | Aryl urea | Adamantyl urea | Aryl urea | Adamantyl urea |
Human sEH IC₅₀ | 0.048 nM | 12 nM | 0.32 nM | 5.2 nM |
Metabolic Stability (HLM t₁/₂) | >120 min | 18 min | >120 min | 9 min |
Plasma Half-life (Human) | 41.8-59.1 h | ≈4 h | Not reported | Not applicable |
Key Metabolic Pathway | Glucuronidation | Adamantyl hydroxylation | Glucuronidation | Adamantyl hydroxylation + β-oxidation |
Dosing Regimen | Once daily | Multiple times daily | Once daily | Multiple times daily |
Clinical Status | Phase 1a completed | Phase 2a discontinued | Preclinical | Preclinical |
Structural Efficiency: The molecular weight of EC5026 (≈400 g/mol) represents a significant reduction from earlier adamantyl-based inhibitors like AUDA (MW = 476 g/mol) while maintaining exceptional potency [1] [3]. This improved structural efficiency translates to better ligand efficiency metrics: EC5026 exhibits a ligand lipophilicity efficiency (LLE) of 7.2 compared to AR9281's LLE of 4.1, indicating superior optimization of lipophilicity relative to potency [1]. The replacement of the bulky, three-dimensional adamantyl group with a planar aryl system also reduced melting point (improved crystallinity) and enhanced aqueous solubility, facilitating formulation development [1] [4].
Synergistic Potential: Unlike adamantyl derivatives, EC5026 demonstrates favorable polypharmacy profiles, particularly with nonsteroidal anti-inflammatory drugs (NSAIDs). Preclinical models revealed that EC5026 synergizes with COX inhibitors by downregulating COX-2 expression through reduction of endoplasmic reticulum stress, while simultaneously mitigating NSAID-induced gastrointestinal and cardiovascular side effects [1]. This therapeutic synergy expands EC5026's potential utility in multimodal pain management regimens addressing complex inflammatory pathways.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3